1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Methoxybenzoyl Group: This step might involve acylation reactions using 2-methoxybenzoyl chloride and a suitable base.
Attachment of the Thiolan Group: This could be done through nucleophilic substitution reactions using thiolane derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxybenzoyl group can be reduced to the corresponding alcohol.
Substitution: The diazepane ring can undergo substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: N-substituted diazepanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxybenzoyl and thiolan groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxybenzoyl)-4-phenyl-1,4-diazepane: Similar structure but with a phenyl group instead of a thiolan group.
1-(2-Methoxybenzoyl)-4-(methylthio)-1,4-diazepane: Similar structure but with a methylthio group instead of a thiolan group.
Uniqueness
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the presence of the thiolan group, which can impart distinct chemical and biological properties. This uniqueness might make it a valuable compound for specific applications where the thiolan group plays a critical role.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-21-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-22-13-14/h2-3,5-6,14H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBPKZGSTZKGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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